Repaglinide, (-)-

Description

Properties

IUPAC Name |

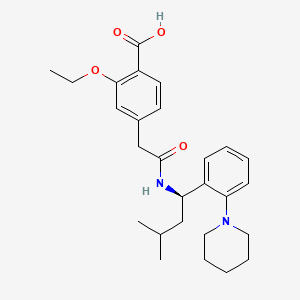

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKWTJYAYMJKF-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163818 | |

| Record name | Repaglinide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147852-26-4 | |

| Record name | Repaglinide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repaglinide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Historical Development of Repaglinide Synthesis

Early Synthetic Routes (1990s–Early 2000s)

The initial synthesis of repaglinide, as disclosed in U.S. Pat. No. 5,312,924, relied on condensing (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine with 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid using coupling agents such as N,N′-carbonyldiimidazole (CDI) or N,N′-dicyclohexylcarbodiimide (DCC) . These methods faced significant limitations:

- Low Yields : CDI-mediated reactions produced 50–55% yields due to side reactions and incomplete coupling.

- Toxic Byproducts : DCC generated dicyclohexylurea, requiring multiple crystallizations for removal and posing environmental hazards.

- Chromatographic Purification : Triphenylphosphine/carbon tetrachloride-based methods necessitated chromatography, rendering large-scale production impractical.

Modern Synthetic Methodologies

Pivaloyl Chloride-Mediated Coupling (US7148355B2)

A breakthrough in repaglinide synthesis was achieved by replacing CDI/DCC with pivaloyl chloride , a cost-effective and less toxic coupling agent.

Reaction Conditions

- Substrates : (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and protected 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (R = ethyl, tert-butyl).

- Base : Triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Solvent : Toluene or dichloromethane.

- Temperature : −10°C to 25°C to minimize racemization.

Example Synthesis :

- Coupling Step : Reaction of 40 mmol (S)-amine with 40 mmol protected acid in toluene at −5°C, followed by pivaloyl chloride addition, yielded 73% product with 99% HPLC purity.

- Deprotection : Ethyl ester hydrolysis using NaOH in ethanol afforded repaglinide in 94% yield.

Advantages :

- Eliminates toxic byproducts (e.g., dicyclohexylurea).

- Avoids chromatography; uses crystallization for purification.

Alternative Condensing Agents (TW201002668A)

Taiwanese Patent TW201002668A introduced mixed anhydride methods with trifluoroacetic anhydride (TFAA) or ethyl chloroformate, reducing reaction times to 2–4 hours.

Key Improvements :

- Reduced Toxicity : TFAA replaces hazardous reagents like DCC.

- Scalability : Reactions conducted in methanol/water mixtures simplify workup.

Example :

Comparative Analysis of Synthetic Routes

Purification and Impurity Control

Dimer Impurity Mitigation (US20100197732)

Repaglinide is prone to dimerization via amide bond formation between two molecules, necessitating stringent purification.

Process Enhancements :

- Crystallization Optimization : Adjusting pH to 5.0 during hydrolysis induces selective crystallization, reducing dimer content to <0.1%.

- Solvent Systems : Ethyl acetate/hexane mixtures enhance impurity removal during recrystallization.

Example :

Chemical Reactions Analysis

Types of Reactions: Repaglinide undergoes several types of chemical reactions, including oxidation, reduction, and dealkylation. It is rapidly metabolized via oxidation and dealkylation by cytochrome P450 3A4 and 2C9 to form the major dicarboxylic acid derivative (M2) . Further oxidation produces the aromatic amine derivative (M1), and glucuronidation of the carboxylic acid group yields an acyl glucuronide (M7) .

Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation and dealkylation processes . The reactions typically occur under physiological conditions within the liver.

Major Products Formed: The major products formed from these reactions include the dicarboxylic acid derivative (M2), the aromatic amine derivative (M1), and the acyl glucuronide (M7) .

Scientific Research Applications

Repaglinide is an oral antihyperglycemic drug used in the treatment of type 2 diabetes mellitus . It is structurally distinct from sulfonylureas but shares a similar mechanism of action by binding to adenosine triphosphate–sensitive potassium channels on pancreatic beta cells, which stimulates insulin secretion . Repaglinide can be used as a single agent or in combination with other drugs like metformin .

Scientific Research Applications

- Nanoparticle Formulation: Repaglinide has been used in microfluidic technology to create repaglinide smart nanoparticles (Rp-Nc) . These nanoparticles have demonstrated improved saturation solubility and dissolution rates compared to raw and commercial tablets . In vivo studies have shown that Rp nanocrystals can significantly decrease blood glucose levels with a good safety profile .

- Pharmacokinetic Studies: Repaglinide is used in pharmacokinetic studies to assess drug metabolism and elimination . It is rapidly metabolized in the liver and excreted mainly in the bile .

- Comparative studies: Repaglinide is used in comparative clinical trials to evaluate its efficacy against other medications. For example, one study compared repaglinide to nateglinide, another oral hypoglycemic, and found repaglinide to be more effective in reducing HbA1c values .

Clinical Trial Data

Dosage and Administration

Mechanism of Action

Repaglinide exerts its effects by promoting insulin release from beta islet cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells, leading to depolarization and subsequent opening of calcium channels . The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion . This action is glucose-dependent and diminishes at low glucose concentrations, reducing the risk of hypoglycemia .

Comparison with Similar Compounds

Pharmacokinetic Profiles

Repaglinide exhibits significant interindividual variability in bioavailability (absolute bioavailability: ~62.5%) and pharmacokinetic parameters (Table 1) . Comparative studies highlight differences in exposure across ethnicities:

Table 1: Pharmacokinetic Comparison of Repaglinide with Sulfonylureas and Glinides

| Parameter | Repaglinide | Glibenclamide | Nateglinide | Mitiglinide |

|---|---|---|---|---|

| Tmax (h) | 0.8–1.0 | 2–4 | 0.5–1.5 | 0.5–1.0 |

| t1/2 (h) | 1.0–2.4 | 10–12 | 1.5–3.0 | 1.2–1.5 |

| Metabolism | CYP2C8/CYP3A4 | CYP2C9 | CYP2C9/CYP3A4 | CYP2C9/CYP3A4 |

| Bioavailability | ~62.5% | ~50–70% | ~73% | ~60% |

Mechanism of Action and Binding Affinity

Repaglinide binds competitively to SUR1 but with distinct kinetics compared to sulfonylureas and glinides (Table 2):

Table 2: Binding and Kinetic Differences

| Compound | SUR1 Binding Affinity | K(ATP) Inhibition Onset | Duration of Action |

|---|---|---|---|

| Repaglinide | Moderate | Fast | Short (3–4 h) |

| Glibenclamide | High | Slow | Long (12–24 h) |

| Nateglinide | Low | Fastest | Shortest (1–2 h) |

| Mitiglinide | Moderate | Fast | Short (2–3 h) |

Drug Interactions and Metabolism

Formulation and Stability

Unexpected Therapeutic Potentials

Antioxidant Effects

- DNA Oxidation : Unlike pioglitazone, Repaglinide minimally reduces 8-OHdG (a hydroxyl radical-induced DNA damage marker) despite similar Cu,Zn-SOD upregulation .

Biological Activity

Repaglinide, a non-sulfonylurea insulin secretagogue, is primarily used in the management of Type 2 diabetes mellitus. It acts by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, efficacy in clinical settings, and comparative studies.

Repaglinide functions by inhibiting ATP-sensitive potassium channels (K_ATP channels) on the membrane of pancreatic β-cells. This inhibition leads to cell membrane depolarization, which subsequently opens voltage-gated calcium channels and increases intracellular calcium levels. The rise in calcium concentration stimulates the exocytosis of insulin granules . Unlike sulfonylureas, repaglinide requires the presence of glucose to exert its insulinotropic effects, making it particularly effective for postprandial glucose control .

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 1.4 hours post-administration. The absolute bioavailability is approximately 56% .

- Distribution : The volume of distribution is around 31 L following intravenous administration, with over 98% protein binding observed .

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to inactive metabolites that are excreted mainly through urine .

Case Study: Repaglinide vs. Placebo

A randomized controlled trial involving 25 diet-treated patients with Type 2 diabetes demonstrated significant improvements in glycemic control with repaglinide treatment over ten weeks:

- HbA1c Reduction : Decreased by 2.3% relative to placebo (from 7.0% to 4.9%, P<0.002).

- Fasting Blood Glucose : Reduced by an average of 3.6 mmol/L (P<0.001).

- Postprandial Blood Glucose : Decreased by 6.4 mmol/L (P<0.001).

- Adverse Effects : No significant increase in hypoglycemia compared to placebo .

Comparative Study: Repaglinide vs. Nateglinide

In a head-to-head study comparing repaglinide with nateglinide:

- HbA1c Change : Repaglinide showed a mean reduction of −1.17% compared to −0.81% for nateglinide (P<0.001).

- Fasting Plasma Glucose : Greater reduction in the repaglinide group (−26 mg/dL vs. −18 mg/dL for nateglinide).

- Target Achievement : 75% of patients on repaglinide achieved HbA1c <6.9% versus 59% on nateglinide .

Bioavailability Studies

Recent research has explored innovative formulations to enhance the bioavailability and efficacy of repaglinide:

- A study using a liquisolid compact formula showed significantly improved blood glucose control compared to conventional formulations, indicating potential for better therapeutic outcomes .

Summary Table of Key Findings

| Parameter | Repaglinide | Nateglinide | Placebo |

|---|---|---|---|

| HbA1c Reduction | -1.17% | -0.81% | Not applicable |

| Fasting Plasma Glucose Change | -26 mg/dL | -18 mg/dL | Not applicable |

| Postprandial Glucose Change | Significant decrease | Not reported | Not applicable |

| Hypoglycemia Incidence | Similar to placebo | Lower than repaglinide | Not applicable |

Q & A

Q. How can machine learning enhance SAR (Structure-Activity Relationship) studies for (-)-repaglinide analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.